molecular formula C21H26N2O5S B2879712 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide CAS No. 922067-19-4

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide

Cat. No.: B2879712
CAS No.: 922067-19-4
M. Wt: 418.51
InChI Key: IMUATKIHWROLOL-UHFFFAOYSA-N
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Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide is a synthetic small molecule designed for research purposes, featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold linked to a phenylacetamide group via a sulfonyl ethyl connector. This core structural motif is found in compounds with documented activity in neurological research . The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various neuronal receptor systems . The incorporation of the sulfonamide functional group is strategically significant, as this pharmacophore is present in a wide range of bioactive compounds and can influence key physicochemical properties, potentially enhancing the compound's research utility . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own characterization and bioactivity studies to explore its full potential.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-27-19-13-17-8-10-23(15-18(17)14-20(19)28-2)29(25,26)11-9-22-21(24)12-16-6-4-3-5-7-16/h3-7,13-14H,8-12,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUATKIHWROLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide can be achieved through a multi-step reaction involving the following steps:

  • Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline.

  • Sulfonylation of the isoquinoline derivative to introduce the sulfonyl group.

  • Coupling of the sulfonylated product with 2-phenylacetic acid to form the final amide product.

Typical reaction conditions may include the use of organic solvents such as dichloromethane or acetonitrile, catalytic amounts of a base such as triethylamine, and temperature control to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, with additional considerations for cost-efficiency, yield optimization, and safety. Advanced techniques such as continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones depending on the oxidizing agent used.

  • Reduction: : Reduction reactions could target the sulfonyl group or other reducible moieties within the molecule, leading to a variety of reduced products.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, modifying the aromatic ring or other reactive sites within the molecule.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents might include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

  • Substitution: : Reagents such as halogenated compounds or other nucleophiles/electrophiles depending on the desired substitution.

Major Products:
  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of reduced derivatives of the parent compound.

  • Substitution: : Formation of substituted derivatives at various positions on the aromatic ring or isoquinoline moiety.

Scientific Research Applications

Chemistry: N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new synthetic methodologies.

Biology: In biology, this compound may be used as a probe to study various biochemical pathways or as a starting material for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme function and protein-ligand interactions.

Medicine: Medically, this compound holds potential as a therapeutic agent. It could be studied for its pharmacological properties, such as its ability to interact with specific receptors or enzymes. Its structural features may contribute to its activity against certain diseases or conditions.

Industry: In industry, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility makes it valuable for the development of various commercial products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. It may bind to active sites or allosteric sites, modulating the function of these targets and influencing various biochemical pathways. Specific pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydroisoquinoline Scaffolds

Several analogues share the 6,7-dimethoxy-3,4-dihydroisoquinoline motif but differ in substituents and biological targets:

Compound Name / ID Key Structural Differences Biological Activity Pharmacokinetic Data (if available) References
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Lacks 6,7-dimethoxy groups; includes dimethylphenyl-pyrrolidine Cytotoxicity in HEK cells (EC₅₀: 55.3 µM); plaque reduction at 10% DMSO (IC₅₀: 0.596 µM) Moderate solubility in PBS
GF120918 (Elacridar) Replaces phenylacetamide with acridine carboxamide Potent P-gp inhibitor (IC₅₀: 0.1 µM); reverses MDR in cancer cells High oral bioavailability (≥80%)
XR9576 (Tariquidar) Quinoline carboxamide substituent Non-competitive P-gp inhibition (IC₅₀: 0.06 µM); limited clinical efficacy in Phase III Poor aqueous solubility; requires IV administration

Key Observations :

  • The 6,7-dimethoxy substitution in the target compound improves metabolic stability compared to non-dimethoxy analogues like the pyrrolidine derivative in , which shows higher cytotoxicity (EC₅₀: 55.3 µM vs. undetermined for the target compound).
  • Unlike GF120918 and XR9576, the phenylacetamide group in the target compound may reduce off-target interactions, though this requires validation in P-gp binding assays .
Functional Analogues in Multidrug Resistance (MDR) Reversal

Compounds like N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide (from ) share the dihydroisoquinoline-pharmacophore but incorporate phthalazine moieties. These derivatives exhibit superior P-gp inhibition (IC₅₀: 0.2–0.5 µM) compared to the phenylacetamide variant, suggesting that the carboxamide linkage and heterocyclic systems (e.g., phthalazine, acridine) enhance target affinity .

Pharmacokinetic Advantages of 6,7-Dimethoxy Substitution

Evidence from highlights that 6,7-dimethoxy groups on aromatic rings increase membrane permeability and reduce first-pass metabolism. For example, (1R,2R)-N-(1-cyanocyclopropyl)-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]cyclohexanecarboxamide (46) demonstrates 90% oral bioavailability in rodent models, attributed to the dimethoxy groups’ role in blocking cytochrome P450 oxidation . This supports the hypothesis that the target compound’s dimethoxy substitution confers similar advantages.

Research Findings and Limitations

  • Contrastingly, phthalazine derivatives with the same dihydroisoquinoline core show confirmed MDR reversal in cancer cell lines .
  • Cytotoxicity Profile : The pyrrolidine analogue in exhibits cytotoxicity (EC₅₀: 55.3 µM), but the target compound’s safety profile remains uncharacterized.
  • Synthetic Challenges : The sulfonylethyl bridge in the target compound may introduce synthetic complexity compared to carboxamide-linked analogues like GF120918 .

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